
2,6-Dimethoxy-4-(2-methylpentan-2-yl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Dimethoxy-4-(2-methylpentan-2-yl)phenol is an organic compound with the molecular formula C14H22O3 It is a phenolic compound characterized by the presence of two methoxy groups and a bulky 2-methylpentan-2-yl group attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethoxy-4-(2-methylpentan-2-yl)phenol typically involves the alkylation of 2,6-dimethoxyphenol with a suitable alkylating agent such as 2-methylpentan-2-yl chloride. The reaction is usually carried out in the presence of a strong base like potassium carbonate in an aprotic solvent such as dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques like recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2,6-Dimethoxy-4-(2-methylpentan-2-yl)phenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents such as hydrobromic acid (HBr) or boron tribromide (BBr3) can be used to replace methoxy groups.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated phenols or other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
2,6-Dimethoxy-4-(2-methylpentan-2-yl)phenol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2,6-Dimethoxy-4-(2-methylpentan-2-yl)phenol involves its interaction with various molecular targets and pathways. The phenolic group can participate in hydrogen bonding and electron transfer reactions, influencing biological processes. The bulky 2-methylpentan-2-yl group may affect the compound’s binding affinity and specificity towards certain enzymes or receptors.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6-Dimethoxy-4-methylphenol: Similar structure but with a methyl group instead of the 2-methylpentan-2-yl group.
4-Allyl-2,6-dimethoxyphenol: Contains an allyl group instead of the 2-methylpentan-2-yl group.
Uniqueness
2,6-Dimethoxy-4-(2-methylpentan-2-yl)phenol is unique due to the presence of the bulky 2-methylpentan-2-yl group, which can significantly influence its chemical reactivity and biological activity compared to its simpler analogs.
Eigenschaften
CAS-Nummer |
180415-81-0 |
|---|---|
Molekularformel |
C14H22O3 |
Molekulargewicht |
238.32 g/mol |
IUPAC-Name |
2,6-dimethoxy-4-(2-methylpentan-2-yl)phenol |
InChI |
InChI=1S/C14H22O3/c1-6-7-14(2,3)10-8-11(16-4)13(15)12(9-10)17-5/h8-9,15H,6-7H2,1-5H3 |
InChI-Schlüssel |
MBFCYLBQNUKRKM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(C)(C)C1=CC(=C(C(=C1)OC)O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


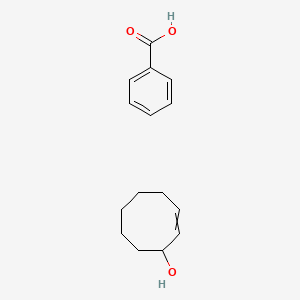
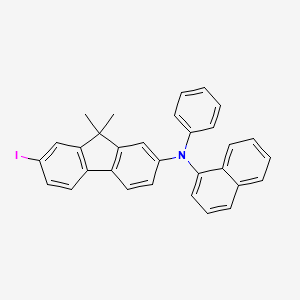
![[2-(Naphthalen-1-yl)ethoxy]acetic acid](/img/structure/B12569555.png)
![2-Fluoro-4'-heptyl[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B12569560.png)

![Thieno[3,4-b]-1,4-dioxin,2,3-dihydro-5-(2-thienyl)-](/img/structure/B12569567.png)
![N-[3-(Tribromomethanesulfonyl)benzoyl]glycine](/img/structure/B12569572.png)
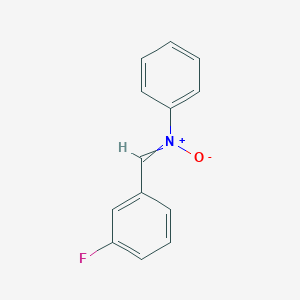
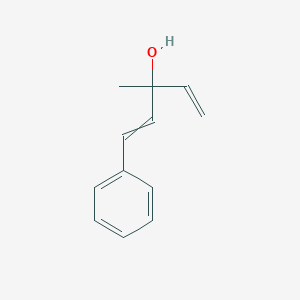
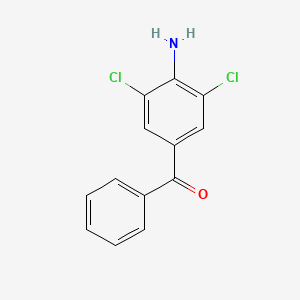
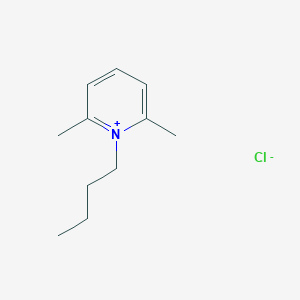


![2-(3-Pentoxythiophen-2-yl)-5-[5-[5-[5-(3-pentoxythiophen-2-yl)thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]thiophene](/img/structure/B12569612.png)
